7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
CAS No.:
Cat. No.: VC9553894
Molecular Formula: C23H21FN4O3
Molecular Weight: 420.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21FN4O3 |
|---|---|
| Molecular Weight | 420.4 g/mol |
| IUPAC Name | 7-(2-fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one |
| Standard InChI | InChI=1S/C23H21FN4O3/c24-18-5-2-1-4-16(18)15-12-19-17(20(29)13-15)14-25-23(26-19)28-9-7-27(8-10-28)22(30)21-6-3-11-31-21/h1-6,11,14-15H,7-10,12-13H2 |
| Standard InChI Key | YIVXCERGMALKGM-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4F)C(=O)C5=CC=CO5 |
| Canonical SMILES | C1CN(CCN1C2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4F)C(=O)C5=CC=CO5 |
Introduction
Chemical Identity and Structural Features
7-(2-Fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one (Molecular Formula: C₂₃H₂₁FN₄O₃, Molecular Weight: 420.4 g/mol) belongs to the quinazolinone class of heterocyclic compounds, characterized by a fused bicyclic core of benzene and pyrimidine rings. The IUPAC name reflects its substitution pattern: a 2-fluorophenyl group at position 7, a 4-(2-furoyl)piperazine moiety at position 2, and a ketone group at position 5 (Figure 1).
Key Structural Attributes:
-
Quinazolinone Core: The dihydroquinazolin-5-one scaffold provides rigidity and planar geometry, facilitating interactions with biological targets .
-
2-Fluorophenyl Substituent: The fluorine atom at the ortho position of the phenyl ring enhances electronegativity and metabolic stability, a common strategy in medicinal chemistry .
-
4-(2-Furoyl)piperazine Side Chain: The piperazine ring introduces conformational flexibility, while the furoyl group (a furan-2-carbonyl moiety) contributes to hydrogen bonding and π-π stacking interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₁FN₄O₃ |
| Molecular Weight | 420.4 g/mol |
| IUPAC Name | 7-(2-fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one |
| Canonical SMILES | C1CN(CCN1C2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4F)C(=O)C5=CC=CO5 |
| PubChem CID | 4873965 |
Synthesis and Structural Characterization
The synthesis of this compound involves multi-step organic reactions optimized for yield and purity. A representative pathway includes:
-
Formation of the Quinazolinone Core: Starting with a substituted anthranilic acid derivative, cyclization under acidic conditions generates the dihydroquinazolin-5-one scaffold .
-
Piperazinylation: The piperazine moiety is introduced via nucleophilic substitution or coupling reactions. In this case, amidation using 1-(2-furoyl)piperazine and a coupling reagent like DCC (dicyclohexylcarbodiimide) attaches the side chain .
-
Functionalization: The 2-fluorophenyl group is incorporated through Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling, depending on the precursor .
Analytical Confirmation:
-
1H-NMR: Peaks at δ 7.8–8.2 ppm confirm aromatic protons, while signals near δ 3.5–4.5 ppm correspond to piperazine and methylene groups .
-
IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-F) validate the ketone and fluorophenyl groups.
-
Mass Spectrometry: A molecular ion peak at m/z 420.4 aligns with the calculated molecular weight.
Comparative Analysis with Structural Analogs
The 4-fluorophenyl analog (VCID: VC10078066, Molecular Weight: 434.5 g/mol) differs only in the position of the fluorine atom on the phenyl ring. Despite this subtle variation, ortho-substitution (as in the 2-fluorophenyl compound) may confer distinct pharmacokinetic properties:
-
Lipophilicity: The ortho-fluorine increases steric hindrance, potentially reducing metabolic oxidation .
-
Bioavailability: Piperazine-containing compounds generally exhibit improved solubility and blood-brain barrier penetration.
Future Research Directions
-
Mechanistic Studies: Elucidate the compound’s mode of action, particularly its interactions with microbial enzymes or cancer-related proteins.
-
In Vivo Testing: Evaluate pharmacokinetics and toxicity profiles in animal models to assess therapeutic potential.
-
Structural Optimization: Explore substitutions at positions 6 and 7 to enhance potency and selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume